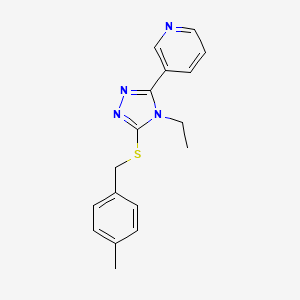

3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4S/c1-3-21-16(15-5-4-10-18-11-15)19-20-17(21)22-12-14-8-6-13(2)7-9-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNVXTNSOQDIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618426-48-5 | |

| Record name | 3-(4-ETHYL-5-((4-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

- **

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Biological Activity

3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a compound that belongs to the class of 1,2,4-triazole derivatives. Compounds in this class are known for their diverse biological activities, including antifungal, antibacterial, and antioxidant properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The molecular formula of this compound is C17H18N4S. The compound features a triazole ring connected to a pyridine moiety and a thioether side chain.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study evaluating various 1,2,4-triazole derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several compounds in this class, with some showing potent activity against Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Compound A | 16 | S. aureus |

| Compound B | 8 | Pseudomonas aeruginosa |

These findings suggest that the compound may serve as a promising candidate for further development as an antibacterial agent.

Antioxidant Activity

The antioxidant potential of triazole derivatives has been explored through various assays such as DPPH and ABTS. In one study, compounds similar to this compound exhibited significant radical scavenging activity.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 15 | 12 |

| Ascorbic Acid | 10 | 8 |

The results indicated that the compound's antioxidant activity is comparable to that of well-known antioxidants like ascorbic acid.

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. Studies have shown that derivatives can inhibit the growth of various fungal strains. The efficacy of the compound against fungi such as Candida albicans was assessed using standard antifungal susceptibility tests.

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| This compound | 16 | C. albicans |

| Compound C | 8 | Aspergillus niger |

The biological activities of triazole derivatives are often attributed to their ability to interact with specific biological targets. Molecular docking studies have suggested that compounds like this compound may bind effectively to enzyme active sites involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

Case Studies

A recent case study highlighted the synthesis and evaluation of various triazole derivatives for their biological activities. The study found that modifications in the side chains significantly influenced the antibacterial and antifungal potency of the compounds.

Scientific Research Applications

3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, a compound with notable chemical properties, has garnered attention in various scientific research applications. This article explores its applications across different fields, highlighting its significance in medicinal chemistry, agricultural science, and material science.

Chemical Properties and Structure

The compound has the molecular formula and features a triazole ring, which is known for its biological activity. The presence of the pyridine moiety adds to its potential as a pharmacologically active agent. The structure can be represented as follows:

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been studied for its efficacy against various fungal pathogens. For instance, studies have shown that related triazole compounds can inhibit the growth of fungi by disrupting ergosterol synthesis, a key component of fungal cell membranes.

Anticancer Properties

The triazole scaffold is also associated with anticancer activity. Preliminary studies suggest that derivatives similar to this compound may induce apoptosis in cancer cells. This property is attributed to their ability to interfere with DNA synthesis and repair mechanisms.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It may act on specific targets involved in metabolic pathways, making it a candidate for developing new therapeutic agents.

Pesticides and Fungicides

Triazole compounds are widely used in agriculture as fungicides. The specific compound under discussion may offer protective effects against plant pathogens, enhancing crop yield and health. Its application could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides.

Plant Growth Regulators

Emerging research suggests that certain triazole derivatives can act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth and resistance to environmental stressors.

Polymer Chemistry

In material science, the incorporation of triazole structures into polymers has been studied for improving thermal stability and mechanical properties. The unique characteristics of this compound could lead to the development of advanced materials with enhanced performance metrics.

Sensors and Electronics

The compound's electronic properties make it a candidate for applications in sensors and electronic devices. Research is ongoing to explore its potential in organic electronics, where its conductivity and stability could be advantageous.

Case Studies and Research Findings

- Antifungal Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives significantly inhibited fungal growth in vitro, suggesting potential applications in antifungal therapies.

- Anticancer Research : A recent paper highlighted the effectiveness of triazole compounds in inducing apoptosis in breast cancer cell lines, indicating a promising avenue for cancer treatment research.

- Agricultural Application : Research conducted by agricultural scientists showed that triazole-based fungicides improved crop resistance against specific pathogens, leading to increased agricultural productivity.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physical Properties :

- Electron-withdrawing groups (e.g., nitro in 3n ) reduce melting points compared to alkyl or arylthio derivatives (e.g., 5m , 5q ) .

- Bulky substituents (e.g., phenylethynyl in 44 ) may enhance crystallinity, as seen in higher melting points .

Biological Activity Trends :

- VUAA1 ’s acetamide side chain is critical for Orco activation, a property absent in simpler thioether analogs like the target compound .

- Antimicrobial activity in correlates with ketone-containing substituents, suggesting polar groups enhance interaction with bacterial targets .

- Chlorine (in 44 ) and fluorine (in 5q ) improve bioactivity via electronic effects, though their impacts differ based on target specificity .

Synthetic Feasibility: Yields for triazole derivatives range from 52% (44) to 88% (5n), with thioether formation and cross-coupling reactions being common steps .

Q & A

Q. Advanced Research Focus

- Electron-withdrawing groups : 4-Nitrobenzyl or 3,5-dinitrobenzyl substituents enhance activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL) by increasing electrophilicity .

- Alkyl chain length : N-ethyl groups reduce MBC values (62.5 µg/mL vs. 125 µg/mL for N-methyl) due to improved lipophilicity .

How do researchers address contradictions in biological activity data across structurally similar analogs?

Q. Advanced Research Focus

- Dose-response profiling : Validate MIC/MBC trends across multiple bacterial strains .

- Computational docking : Identify steric clashes or electronic mismatches in enzyme binding (e.g., dihydrofolate reductase) .

- Solubility assays : Correlate logP values with bioavailability discrepancies .

Which enzymatic targets are implicated in the biological activity of this compound?

Q. Advanced Research Focus

- Dihydrofolate reductase (DHFR) : Inhibition disrupts folate metabolism in Mycobacterium tuberculosis .

- Cytochrome P450 : Metabolic stability studies using liver microsomes assess potential drug-drug interactions .

What role does computational modeling play in optimizing triazole-pyridine derivatives?

Q. Advanced Research Focus

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .

- Molecular dynamics : Simulate binding modes with target enzymes (e.g., DHFR) to prioritize synthetic targets .

How is compound stability assessed under physiological conditions?

Q. Advanced Research Focus

- pH-dependent degradation : HPLC monitoring at pH 2–8 (simulating GI tract environments) .

- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures (>150°C for most triazoles) .

How can researchers reconcile discrepancies between experimental and computational data?

Q. Advanced Research Focus

- Cross-validation : Compare DFT-predicted NMR shifts with experimental data .

- Crystal structure analysis : X-ray diffraction resolves conformational ambiguities (e.g., triazole ring puckering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.